N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(1H-pyrazol-5-yl)acetamide
Description
N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(1H-pyrazol-5-yl)acetamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound features a piperidine ring, a pyrazole ring, and an acetamide group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(1H-pyrazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-10(13(19)17-7-3-2-4-8-17)15-12(18)9-11-5-6-14-16-11/h5-6,10H,2-4,7-9H2,1H3,(H,14,16)(H,15,18)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWBWYZVWJYGRQ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)NC(=O)CC2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCCC1)NC(=O)CC2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(1H-pyrazol-5-yl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Pyrazole Ring: The pyrazole ring is often introduced via cyclization reactions involving hydrazines and 1,3-diketones.
Acetamide Group Addition: The acetamide group is usually added through acylation reactions involving acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups on the piperidine or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.
Scientific Research Applications
N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(1H-pyrazol-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(1H-imidazol-5-yl)acetamide
- N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(1H-triazol-5-yl)acetamide
Uniqueness
N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(1H-pyrazol-5-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
